1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC14966261
Molecular Formula: C17H15N5O
Molecular Weight: 305.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N5O |
|---|---|
| Molecular Weight | 305.33 g/mol |
| IUPAC Name | 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
| Standard InChI | InChI=1S/C17H15N5O/c1-21-13-7-3-2-6-12(13)10-14(21)17(23)18-11-16-20-19-15-8-4-5-9-22(15)16/h2-10H,11H2,1H3,(H,18,23) |
| Standard InChI Key | UOJASHSKUBIVAY-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Introduction
Chemical Identity and Structural Features
1-Methyl-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide (IUPAC name: 1-methyl-N-( triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide) is a heterocyclic organic compound with the molecular formula C₁₇H₁₅N₅O and a molecular weight of 305.33 g/mol . Its structure integrates two pharmacologically relevant moieties: a 1-methylindole core and a triazolo[4,3-a]pyridine group, connected via a methylene bridge.
Key Structural Attributes:
-
Indole Core: The indole ring system, methylated at the N1 position, provides a planar aromatic framework that facilitates π-π stacking interactions with biological targets.
-
Triazolopyridine Moiety: The fused triazole-pyridine system introduces nitrogen-rich heterocycles, enhancing hydrogen-bonding capabilities and metabolic stability .
-
Carboxamide Linker: The amide bond between the indole and triazolopyridine groups contributes to conformational rigidity and target selectivity .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₅N₅O | |
| Molecular Weight | 305.33 g/mol | |
| SMILES | CN1C2=CC=CC=C2C=C1C(=O)NCC3=NN=C4N3C=CC=C4 | |
| InChIKey | UOJASHSKUBIVAY-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of 1-methyl-N-([1,2,]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves a multi-step protocol emphasizing regioselective functionalization and coupling reactions. A representative pathway includes:
-
Indole Core Preparation: 1-Methylindole-2-carboxylic acid is synthesized via Fischer indole synthesis, followed by methylation using methyl iodide under basic conditions.
-
Triazolopyridine Synthesis: Triazolo[4,3-a]pyridine-3-methanol is prepared through cyclocondensation of 2-hydrazinopyridine with formic acid, followed by oxidation.
-
Amide Coupling: The carboxylic acid group of the indole derivative is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with the triazolopyridine-methanol intermediate.
Critical parameters such as reaction temperature (optimized at 0–5°C for cyclization steps) and solvent polarity (e.g., DMF for amide bond formation) are pivotal for achieving yields exceeding 60%.
Biological Activity and Mechanism
IDO1 Inhibition
The compound exhibits potent inhibition of IDO1, a heme-containing enzyme implicated in immune evasion by tumors. By binding to the IDO1 active site, it blocks the conversion of tryptophan to kynurenine, thereby restoring antitumor immune responses . Structural studies reveal that the triazolopyridine moiety coordinates with the heme iron, while the indole carboxamide occupies hydrophobic subpockets, achieving sub-micromolar IC₅₀ values (0.8–1.2 μM) .
Antiviral Activity
Preliminary assays indicate activity against flaviviruses such as Zika and Dengue, likely through inhibition of viral RNA-dependent RNA polymerase (RdRp). The planar indole system may intercalate into viral RNA, disrupting replication.
Table 2: Pharmacological Profile
| Target | Activity (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| IDO1 | 0.8–1.2 μM | Hme coordination, allostery | |
| Flavivirus RdRp | 5–10 μM | RNA intercalation |
Therapeutic Applications
Cancer Immunotherapy
As an IDO1 inhibitor, this compound augments T-cell infiltration into tumors and synergizes with checkpoint inhibitors (e.g., anti-PD-1 antibodies). In murine melanoma models, co-administration reduced tumor volume by 70% compared to monotherapies .
Antiviral Therapy
The compound’s broad-spectrum activity against flaviviruses positions it as a candidate for treating Zika and Dengue infections. In vitro studies show a 2-log reduction in viral load at 10 μM.
Comparative Analysis with Related Compounds
Unlike classical IDO1 inhibitors (e.g., epacadostat), which rely on imidazole-based heme binding, this compound’s triazolopyridine scaffold offers superior metabolic stability (t₁/₂ > 4 hours in human liver microsomes) . Additionally, its selectivity over related enzymes like TDO and CYP3A4 exceeds 100-fold, minimizing off-target effects .
Research and Development Status
As of April 2025, the compound remains in preclinical development. Key milestones include:
-
Pharmacokinetics: Oral bioavailability of 35% in rodents, with a Cₘₐₓ of 1.2 μg/mL at 50 mg/kg.
-
Toxicology: No observed adverse effects at doses ≤100 mg/kg in 28-day rodent studies.
Challenges and Future Directions
Current limitations include moderate aqueous solubility (0.12 mg/mL at pH 7.4) and synthesis scalability. Future work will focus on prodrug formulations and asymmetric catalysis to improve yield. Clinical trials targeting IDO1-positive cancers are anticipated to commence in late 2026.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume